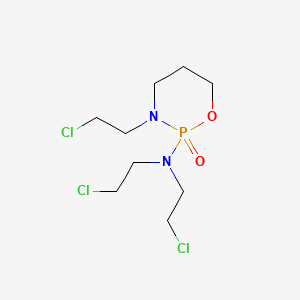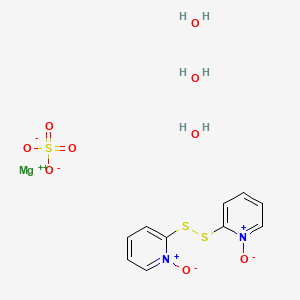
Bispyrithione magsulfex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bispyrithione magsulfex involves the reaction of pyrithione derivatives with magnesium sulfate. The reaction typically occurs in an aqueous medium, and the product is isolated as a trihydrate form. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to maintain consistent quality. The compound is then purified and formulated for various applications, including as a pesticide and in personal care products .
Chemical Reactions Analysis
Types of Reactions
Bispyrithione magsulfex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The pyrithione moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrithione derivatives. These products have various applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Bispyrithione magsulfex has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its antimicrobial properties and its ability to inhibit the growth of various microorganisms.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in personal care products, such as anti-dandruff shampoos, and as a pesticide in agriculture
Mechanism of Action
The mechanism of action of bispyrithione magsulfex involves its ability to disrupt cellular processes in microorganisms. It acts as a fungicidal agent by inhibiting the growth of fungi through the disruption of membrane transporters and metal ion homeostasis. The compound binds to metal ions, such as copper and zinc, and interferes with their uptake and efflux in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bispyrithione magsulfex include:
Pyrithione: A widely used antifungal and antibacterial agent.
Sodium pyrithione: Another pyrithione derivative with similar properties.
Zinc pyrithione: Commonly used in anti-dandruff shampoos and as a preservative
Uniqueness
This compound is unique due to its specific combination of pyrithione and magnesium sulfate, which enhances its stability and efficacy. Its trihydrate form also contributes to its distinct properties and applications .
Properties
CAS No. |
67182-81-4 |
|---|---|
Molecular Formula |
C10H8MgN2O6S3.3H2O C10H14MgN2O9S3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
magnesium;1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium;sulfate;trihydrate |
InChI |
InChI=1S/C10H8N2O2S2.Mg.H2O4S.3H2O/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14;;1-5(2,3)4;;;/h1-8H;;(H2,1,2,3,4);3*1H2/q;+2;;;;/p-2 |
InChI Key |
FNJVKRQYEQVPLK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-].O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



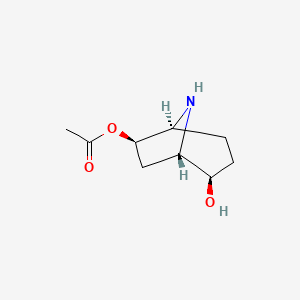
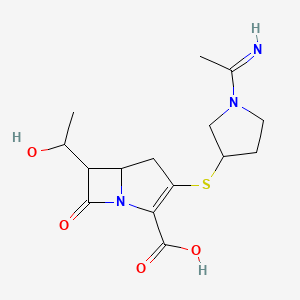
![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine](/img/structure/B10784256.png)
![[(1S,2R,3R,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784261.png)
![methyl (1R,10S,12R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784268.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784274.png)
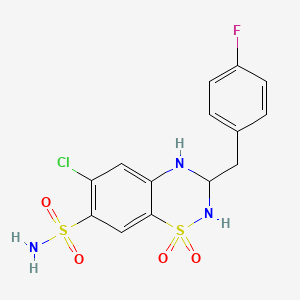

![[(1R,2S,3R,4S,6S,7S,8S,14S)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784312.png)

![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)

